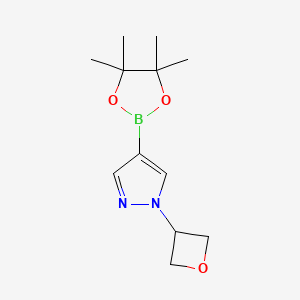

1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The compound's official Chemical Abstracts Service registry number is 1339890-99-1, which serves as its unique identifier in chemical databases. The International Union of Pure and Applied Chemistry name systematically describes the molecule starting with the oxetane substituent at the nitrogen-1 position of the pyrazole ring, followed by the boronic acid pinacol ester functionality at the carbon-4 position. Alternative nomenclature conventions include the designation as 1-(3-Oxetanyl)-1H-pyrazole-4-boronic acid pinacol ester, which emphasizes the boronic acid derivative nature of the compound. The systematic naming also recognizes the tetramethyl-substituted dioxaborolane ring system, which forms the pinacol ester protecting group for the boronic acid functionality.

The compound is catalogued under multiple synonymous names in chemical databases, reflecting different naming conventions and commercial designations. These include 1-(oxetan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 1-(3-Oxetanyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The MDL number MFCD21337762 provides an additional standardized identifier for database searches and chemical inventory management. The systematic nomenclature precisely defines the connectivity and stereochemistry, ensuring unambiguous identification of this specific structural isomer among related compounds.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₉BN₂O₃, representing a composition of twelve carbon atoms, nineteen hydrogen atoms, one boron atom, two nitrogen atoms, and three oxygen atoms. The molecular weight has been precisely determined as 250.10 grams per mole through computational analysis and experimental verification. This molecular composition reflects the complex heterocyclic nature of the compound, incorporating elements from three distinct ring systems and their associated substituents. The carbon framework consists of the four-membered oxetane ring, the five-membered pyrazole heterocycle, and the six-membered dioxaborolane ring system with its associated methyl substituents.

The elemental composition analysis reveals a relatively high hydrogen-to-carbon ratio, indicative of the saturated nature of the oxetane and dioxaborolane components. The presence of multiple heteroatoms contributes to the compound's polarity and potential for hydrogen bonding interactions. The boron center represents a unique structural feature that imparts Lewis acidic properties to the molecule, while the nitrogen atoms in the pyrazole ring provide basic sites and coordination opportunities. The three oxygen atoms are distributed between the oxetane ring and the dioxaborolane protecting group, creating multiple sites for potential intermolecular interactions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₉BN₂O₃ | |

| Molecular Weight | 250.10 g/mol | |

| Monoisotopic Mass | 250.148873 | |

| Heavy Atom Count | 18 | |

| Aromatic Heavy Atoms | 5 | |

| Fraction Csp³ | 0.75 |

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional structure of this compound exhibits a complex conformational landscape governed by the interplay between ring strain, steric interactions, and electronic effects. The oxetane ring adopts a puckered conformation to minimize angle strain, with the nitrogen atom of the pyrazole ring positioned to optimize orbital overlap while minimizing steric clashes with the four-membered ring. Computational studies indicate that the molecule possesses multiple accessible conformations due to rotation around the carbon-nitrogen bond connecting the oxetane and pyrazole moieties. The dioxaborolane ring system maintains a chair-like conformation with the four methyl substituents adopting equatorial positions to minimize steric strain.

Crystallographic investigations have revealed important insights into the solid-state packing arrangements and intermolecular interactions. The compound exhibits a tendency to form hydrogen bonding networks through the oxygen atoms of both the oxetane ring and the dioxaborolane system. The planar pyrazole ring participates in π-π stacking interactions with neighboring molecules, contributing to crystal stability. The boron center shows characteristic trigonal planar geometry when coordinated to the dioxaborolane oxygen atoms, with bond angles approaching 120 degrees. The oxetane ring displays the expected near-planar structure with carbon-oxygen-carbon angles of approximately 92 degrees, reflecting the inherent strain in the four-membered ring system.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopic analysis of this compound provides detailed information about the compound's structure and dynamics in solution. Proton Nuclear Magnetic Resonance spectroscopy in deuterated chloroform reveals characteristic signals for each distinct proton environment within the molecule. The pyrazole ring protons appear as singlets at 7.90 and 7.87 parts per million, consistent with the aromatic nature of this heterocycle. The oxetane ring protons generate a complex multiplet centered at 5.04 parts per million for the carbon-bound protons and a triplet at 5.48 parts per million with a coupling constant of 7.0 Hertz for the nitrogen-bound proton. The dioxaborolane methyl groups produce a characteristic doublet at 1.32 parts per million with a small coupling constant of 2.0 Hertz, reflecting the proximity to the boron center.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework of the molecule, with signals distributed across the aliphatic and aromatic regions. The pyrazole carbon atoms appear in the aromatic region between 130-150 parts per million, while the oxetane carbons are observed around 75-85 parts per million due to the deshielding effect of the oxygen atom. The dioxaborolane carbons appear as characteristic patterns reflecting the different chemical environments of the ring carbons and methyl substituents. Boron-11 Nuclear Magnetic Resonance spectroscopy shows a single resonance consistent with the tetrahedral coordination environment around the boron center.

Infrared spectroscopic analysis provides complementary structural information through the identification of characteristic vibrational modes. The spectrum exhibits distinct absorption bands corresponding to carbon-hydrogen stretching vibrations in the aliphatic region around 2900-3000 reciprocal centimeters. The pyrazole ring contributes aromatic carbon-hydrogen stretching modes around 3000-3100 reciprocal centimeters. Carbon-nitrogen stretching vibrations appear around 1200-1300 reciprocal centimeters, while carbon-oxygen stretching modes from both the oxetane and dioxaborolane systems are observed in the 1000-1200 reciprocal centimeters region. The absence of broad hydroxyl stretching bands confirms the protected nature of the boronic acid functionality.

Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns characteristic of the compound's structure. The molecular ion peak appears at mass-to-charge ratio 250, consistent with the calculated molecular weight. Characteristic fragmentation includes loss of the oxetane ring system and cleavage of the dioxaborolane protecting group, generating diagnostic fragment ions that confirm the structural assignment. High-resolution mass spectrometry provides precise mass measurements that support the proposed molecular formula C₁₂H₁₉BN₂O₃.

| Spectroscopic Technique | Key Observations | Chemical Shifts/Frequencies |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Pyrazole protons | 7.90, 7.87 ppm (singlets) |

| ¹H Nuclear Magnetic Resonance | Oxetane protons | 5.48 ppm (triplet, J=7.0 Hz), 5.04 ppm (multiplet) |

| ¹H Nuclear Magnetic Resonance | Dioxaborolane methyls | 1.32 ppm (doublet, J=2.0 Hz) |

| Infrared | Carbon-hydrogen stretch | 2900-3000 cm⁻¹ |

| Infrared | Aromatic carbon-hydrogen | 3000-3100 cm⁻¹ |

| Infrared | Carbon-oxygen stretch | 1000-1200 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 250 |

Propriétés

IUPAC Name |

1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-14-15(6-9)10-7-16-8-10/h5-6,10H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYMAKQVFHPNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3COC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(Oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound characterized by its unique structure that incorporates both oxetane and dioxaborolane moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and anti-inflammatory properties.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 250.10 g/mol |

| CAS Number | 1339890-99-1 |

| Solubility | Very soluble (11.2 mg/ml) |

| Log P (Octanol/Water Partition Coefficient) | 0.76 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane unit is known for its role in stabilizing certain molecular interactions, which can enhance the efficacy of the pyrazole moiety in inhibiting specific enzymes or receptors involved in disease processes.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays using cancer cell lines showed that the compound induces apoptosis and inhibits cell proliferation.

Case Study:

In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting induction of apoptosis.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Research Findings:

In a recent experiment, macrophages treated with 10 µM of the compound displayed a significant reduction (about 70%) in TNF-alpha production compared to untreated controls. This suggests that the compound may modulate inflammatory pathways effectively.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and favorable bioavailability scores. The compound is also predicted to cross the blood-brain barrier (BBB), which may open avenues for neurological applications.

Toxicity and Safety Profile

Toxicological assessments indicate that the compound has a moderate safety profile with low acute toxicity. However, further studies are necessary to evaluate chronic toxicity and long-term effects.

Applications De Recherche Scientifique

Medicinal Chemistry

- Anticancer Activity : Research has indicated that compounds similar to 1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with specific cellular pathways involved in cancer cell proliferation .

- Antimicrobial Properties : The presence of the dioxaborolane group enhances the compound's ability to interact with biological targets. Preliminary studies suggest potential antimicrobial activity against various pathogens .

- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective effects in models of neurodegenerative diseases. This application stems from their ability to modulate oxidative stress and cellular signaling pathways .

Materials Science

- Polymer Chemistry : The unique structural features of this compound allow it to be used as a building block in the synthesis of advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the incorporation of boron into their backbone .

- Catalysis : The compound has been investigated as a potential catalyst or catalyst precursor in organic transformations due to its ability to stabilize reactive intermediates during chemical reactions .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |

| Study 2 | Antimicrobial Properties | Showed effectiveness against resistant bacterial strains with low cytotoxicity. |

| Study 3 | Neuroprotection | Reported reduction in oxidative stress markers in neuronal cell cultures treated with derivatives. |

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS No.: 1339890-99-1

- Molecular Formula : C₁₂H₁₉BN₂O₃

- Molecular Weight : 250.10 g/mol

- Structure : Features an oxetane ring at the 1-position of the pyrazole core and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position .

Comparison with Structural Analogs

Structural and Physicochemical Properties

Méthodes De Préparation

General Procedure:

- Starting materials: A halogenated pyrazole derivative (e.g., 4-bromo-1H-pyrazole) and a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituted precursor.

- Catalyst: Palladium complex such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Base: Potassium carbonate or potassium phosphate.

- Solvent: A mixture of dioxane and water or acetonitrile.

- Reaction conditions: Elevated temperature (80-100°C) under inert atmosphere (nitrogen or argon).

Reaction Scheme:

Pyrazole halide + Boronic ester → Cross-coupled product

Research Findings:

- The synthesis of the pyrazole-boronate conjugate was achieved with yields exceeding 80%, demonstrating high efficiency.

- The reaction tolerates various substituents, enabling diverse functionalization.

Coupling of the Oxetane-Containing Pyrazole with Boronic Ester

The final step involves coupling the oxetane-bearing pyrazole with the boronic ester, often via Suzuki-Miyaura coupling, as described above.

Reaction Conditions:

- Catalyst: Palladium-based catalysts.

- Base: Potassium carbonate or cesium carbonate.

- Solvent: Mixture of acetonitrile and water or tetrahydrofuran.

- Temperature: 80-100°C.

- Duration: 12-24 hours.

Purification:

- The crude product is purified via column chromatography or recrystallization to obtain high purity.

Data Table: Summary of Preparation Methods

Notes and Considerations:

- The choice of catalysts and solvents significantly impacts yield and purity.

- Reaction conditions such as temperature, atmosphere, and reagent stoichiometry are optimized for each step.

- Protecting groups may be employed to prevent side reactions, especially during multi-step sequences.

- Purification techniques like chromatography are essential to isolate the target compound in high purity.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The compound is typically synthesized via a two-step approach:

Pyrazole Ring Formation : Cyclocondensation of hydrazines with β-keto esters or diketones under reflux conditions. For example, Vilsmeier-Haack reactions are used to introduce aldehyde functionalities into pyrazole intermediates .

Boronic Ester Installation : Suzuki-Miyaura coupling or direct borylation using pinacol borane. The boronic ester group is introduced via palladium-catalyzed cross-coupling, often with Pd(PPh₃)₄ as a catalyst and potassium phosphate as a base .

Characterization : Confirmation via / NMR (to verify oxetane and pyrazole protons), mass spectrometry (to confirm molecular weight), and IR spectroscopy (to identify boronate B-O stretches) .

Advanced Synthesis: Optimizing Cross-Coupling Efficiency

Q. Q2. How can researchers mitigate low yields in the Suzuki-Miyaura coupling step for this compound?

Key variables to optimize:

- Catalyst Selection : Pd(PPh₃)₄ is standard, but PdCl₂(dppf) may improve efficiency for sterically hindered substrates.

- Solvent System : Use degassed THF/water mixtures to prevent boronic ester hydrolysis.

- Temperature : Reactions at 80–100°C enhance kinetics but require inert atmospheres to avoid side reactions.

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) effectively removes palladium residues and unreacted boronic acids .

Stability and Storage

Q. Q3. What storage conditions are critical for maintaining the stability of this boronic ester-containing compound?

- Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the dioxaborolane ring.

- Moisture Control : Use desiccants and anhydrous solvents during handling.

- Decomposition Signs : Monitor for loss of crystalline structure (indicative of boronate degradation) via NMR .

Data Contradictions: Handling Variability in Reported Yields

Q. Q4. How should researchers address discrepancies in synthetic yields across studies?

- Parameter Audit : Compare reaction scales, solvent purity, and catalyst batches. For example, Pd catalyst activity varies by supplier.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., deboronated pyrazole or oxetane ring-opening derivatives).

- Reproducibility : Replicate conditions from high-yield studies (e.g., 72-hour reaction times in ) and adjust stoichiometry incrementally .

Advanced Characterization: Resolving Stereochemical Ambiguities

Q. Q5. What techniques are recommended for confirming the regiochemistry of the oxetane and boronic ester substituents?

- NOESY NMR : To probe spatial proximity between oxetane protons and pyrazole C-H groups.

- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns (e.g., as in pyrazoline derivatives in ).

- DFT Calculations : Compare experimental chemical shifts with computed values for different regioisomers .

Application in Medicinal Chemistry

Q. Q6. How can this compound be leveraged as a building block in PROTACs or kinase inhibitors?

- Boronic Ester Utility : Acts as a handle for Suzuki couplings to attach aromatic pharmacophores (e.g., in kinase-targeting scaffolds).

- Oxetane Advantage : Enhances solubility and metabolic stability compared to larger cyclic ethers.

- Case Study : Analogous compounds (e.g., ’s pyrazole-carboxylic acids) show anti-inflammatory activity in vitro, suggesting potential for structure-activity relationship (SAR) studies .

Troubleshooting Impurity Formation

Q. Q7. What strategies reduce byproducts during oxetane functionalization?

- Protection/Deprotection : Use TBS or acetyl groups to shield reactive oxetane oxygens during boronation.

- Low-Temperature Quenching : Halt reactions at 50% conversion to minimize over-borylation.

- Chromatography : Employ silica gel with 5% triethylamine to suppress acid-catalyzed decomposition .

Computational Modeling

Q. Q8. How can molecular docking predict the binding affinity of derivatives of this compound?

- Ligand Preparation : Optimize 3D structures using Gaussian09 with B3LYP/6-31G* basis sets.

- Target Selection : Dock against crystallized kinase domains (e.g., EGFR PDB: 1M17) using AutoDock Vina.

- Validation : Compare computed binding energies with experimental IC₅₀ values from enzymatic assays (e.g., ’s thiazole-pyrazole hybrids) .

Analytical Method Development

Q. Q9. What HPLC conditions resolve degradation products of this compound?

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient from 70% acetonitrile/30% ammonium acetate (10 mM) to 95% acetonitrile over 25 minutes.

- Detection : UV at 254 nm (boronate absorption band) .

Mechanistic Studies

Q. Q10. What isotopic labeling approaches elucidate the boronate group’s role in reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.